AC-Lys-val-cit-pabc-mmae formic
Description
Contextualization within Antibody-Drug Conjugate (ADC) Research Platforms
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. nih.gov Unlike chemotherapy, which can damage healthy cells, ADCs are intended to target and kill tumor cells while sparing healthy cells. scispace.com The ADC molecule is comprised of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that attaches the payload to the antibody. nih.govherbmedpharmacol.com
The linker is a crucial element, as it must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which could cause systemic toxicity. herbmedpharmacol.com However, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form. scispace.com Ac-Lys-Val-Cit-PABC-MMAE formate (B1220265) is a widely utilized drug-linker conjugate in ADC research and development. glpbio.commedchemexpress.commedchemexpress.combiocat.com The formate salt form aids in the formulation and handling of the compound.
The success of this particular drug-linker system is evident in its incorporation into several clinically approved and investigational ADCs. aacrjournals.orgnih.govnih.gov Its design allows for a controlled release of the cytotoxic agent, monomethyl auristatin E (MMAE), within the tumor cell, thereby maximizing the therapeutic window. nih.gov
Overview of Ac-Lys-Val-Cit-PABC-MMAE Formate Components: Monomethyl Auristatin E (MMAE) and the Ac-Lys-Val-Cit-PABC Linker
The Ac-Lys-Val-Cit-PABC-MMAE formate compound is a sophisticated assembly of molecules, each with a specific function. It can be deconstructed into two primary components: the cytotoxic payload, Monomethyl Auristatin E (MMAE), and the multi-part linker, Ac-Lys-Val-Cit-PABC. glpbio.commedchemexpress.commedchemexpress.combiocat.com
Monomethyl Auristatin E (MMAE): A Potent Antimitotic Agent
MMAE is a synthetic and highly potent antineoplastic agent derived from dolastatins, which are natural products isolated from the sea hare Dolabella auricularia. wikipedia.orgdimabio.com Due to its extreme toxicity, MMAE cannot be administered as a standalone drug. However, when conjugated to a monoclonal antibody, it can be directed specifically to cancer cells. MMAE functions as an antimitotic agent by inhibiting cell division through the disruption of tubulin polymerization. wikipedia.orgnih.gov This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis). dimabio.comnih.gov Research has shown MMAE to be 100 to 1000 times more potent than doxorubicin, a conventional chemotherapy agent.
The Ac-Lys-Val-Cit-PABC Linker: A Multi-functional Bridge
The Ac-Lys-Val-Cit-PABC linker is a complex structure designed for stability in circulation and specific cleavage within the target cell. researchgate.net It consists of several key components:
Valine-Citrulline (Val-Cit): This dipeptide sequence is a crucial element of the linker's design. It is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. aacrjournals.org This enzymatic cleavage is a key step in the release of the cytotoxic payload. wikipedia.org The Val-Cit linker exhibits good stability in human plasma, which is a critical feature for ADCs. nih.gov
p-Aminobenzyloxycarbonyl (PABC): The PABC group serves as a self-immolative spacer. nih.govsigutlabs.comotago.ac.nz Once the Val-Cit dipeptide is cleaved by cathepsin B, the PABC linker undergoes a spontaneous electronic cascade, leading to its fragmentation and the release of the unmodified MMAE payload. researchgate.netnih.gov This self-immolative property ensures that the active drug is released without any residual linker fragments that might hinder its activity. nih.govrsc.org
The combination of the cathepsin B-cleavable Val-Cit dipeptide and the self-immolative PABC spacer creates a highly effective and controlled drug release mechanism, making the Ac-Lys-Val-Cit-PABC linker a cornerstone of modern ADC technology. nih.govnih.gov
Detailed Research Findings
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C39H67N5O7 | wikipedia.org |
| Molar Mass | 717.993 g/mol | wikipedia.org |
| Mechanism of Action | Inhibits cell division by blocking tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. | wikipedia.orgdimabio.comnih.gov |
| Potency | Up to 200 times more potent than vinblastine (B1199706) and 100-1000 times more potent than doxorubicin. | wikipedia.org |
| Origin | Synthetic derivative of dolastatin 10, a natural product from the sea hare Dolabella auricularia. | wikipedia.orgdimabio.com |
| Component | Function | Reference |
|---|---|---|
| Acetyl-Lysine (Ac-Lys) | Provides an attachment point and influences ADC properties. | |
| Valine-Citrulline (Val-Cit) | Dipeptide sequence specifically cleaved by the lysosomal protease cathepsin B. | aacrjournals.orgnih.gov |
| p-Aminobenzyloxycarbonyl (PABC) | Self-immolative spacer that fragments to release the unmodified payload after enzymatic cleavage of the dipeptide. | researchgate.netnih.govsigutlabs.comotago.ac.nz |
Structure
2D Structure
Properties
Molecular Formula |
C67H110N12O16 |
|---|---|
Molecular Weight |
1339.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;formic acid |
InChI |
InChI=1S/C66H108N12O14.CH2O2/c1-16-41(8)56(51(90-14)36-52(80)78-35-23-28-50(78)58(91-15)42(9)59(82)70-43(10)57(81)46-24-18-17-19-25-46)76(12)64(87)54(39(4)5)75-63(86)55(40(6)7)77(13)66(89)92-37-45-29-31-47(32-30-45)72-60(83)49(27-22-34-69-65(68)88)73-62(85)53(38(2)3)74-61(84)48(71-44(11)79)26-20-21-33-67;2-1-3/h17-19,24-25,29-32,38-43,48-51,53-58,81H,16,20-23,26-28,33-37,67H2,1-15H3,(H,70,82)(H,71,79)(H,72,83)(H,73,85)(H,74,84)(H,75,86)(H3,68,69,88);1H,(H,2,3)/t41-,42+,43+,48-,49-,50-,51+,53-,54-,55-,56-,57+,58+;/m0./s1 |
InChI Key |
AHJZLCSRSOJTBQ-NNEKFDONSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)O |
Origin of Product |
United States |
Molecular Design and Synthetic Strategies of Ac Lys Val Cit Pabc Mmae Formate
Elucidation of Linker-Payload Architecture and Functional Moieties
Ac-Lysine Moiety: Role in Conjugate Design
The primary role of the lysine (B10760008) residue in this conjugate is to provide a reactive amine group for attachment to the antibody. This is typically achieved through the formation of a stable amide bond. creative-biolabs.com The acetylation of the N-terminal amine group of the lysine (the "Ac" in Ac-Lys) is a critical modification. This acetylation prevents this amine from being a competing site for conjugation, thereby directing the linkage to the desired position on the antibody.
While traditional lysine conjugation can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), advancements in protein engineering are enabling more site-specific modifications. nih.govnih.govmdpi.com This allows for the production of more homogeneous ADCs with a defined number of drug molecules attached at specific locations, leading to improved consistency and therapeutic efficacy. mdpi.com
Valine-Citrulline (Val-Cit) Dipeptide: Substrate for Proteolytic Cleavage
The valine-citrulline (Val-Cit) dipeptide is a key component of the linker, engineered to be selectively cleaved by intracellular enzymes. iris-biotech.denih.govnih.gov This dipeptide serves as a substrate for proteases, most notably cathepsin B, which are found in high concentrations within the lysosomes of cancer cells. iris-biotech.denih.govpyxisoncology.com
The Val-Cit linker offers a significant advantage over earlier peptide linkers by providing increased stability in the bloodstream. iris-biotech.de This stability is crucial to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the high concentration of cathepsin B efficiently cleaves the amide bond between the citrulline and the subsequent PABC spacer. iris-biotech.denih.gov This enzymatic cleavage is the initiating step in the release of the active drug. The specificity of the Val-Cit linker for lysosomal proteases ensures that the payload is released predominantly within the target cell, maximizing its therapeutic effect while minimizing systemic side effects. nih.govnih.gov
| Component | Primary Function | Key Enzyme |
|---|---|---|
| Valine-Citrulline (Val-Cit) | Enzymatically cleavable linker | Cathepsin B |
p-Aminobenzyloxycarbonyl (PABC) Spacer: Self-Immolative Release Mechanism
The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer. nih.goviris-biotech.de This means that once the preceding Val-Cit dipeptide is cleaved by cathepsin B, the PABC linker spontaneously breaks down to release the MMAE payload. nih.govnih.gov
The cleavage of the Val-Cit linker by cathepsin B exposes an amine group on the PABC spacer. This initiates a cascade of electronic rearrangements within the PABC molecule, a process known as 1,6-elimination. iris-biotech.denih.govmdpi.com This rapid, intramolecular cyclization results in the release of the MMAE payload in its unmodified, active form, along with the byproducts carbon dioxide and p-iminoquinone methide. nih.gov The self-immolative nature of the PABC spacer is critical because it ensures a clean and efficient release of the drug without leaving any part of the linker attached, which could otherwise hinder its cytotoxic activity. This traceless release mechanism is a hallmark of advanced ADC design. iris-biotech.deiris-biotech.de
Monomethyl Auristatin E (MMAE) Payload: Mechanism of Microtubule Disruption
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. nih.govwikipedia.org It serves as the cytotoxic payload in this conjugate, responsible for killing the target cancer cells. wikipedia.orgcreative-biolabs.com Due to its extreme toxicity, MMAE cannot be administered as a standalone drug. wikipedia.org
MMAE functions as a potent antimitotic agent by inhibiting the polymerization of tubulin, a protein that is essential for the formation of microtubules. wikipedia.orgnih.govresearchgate.net Microtubules are critical components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By binding to tubulin, MMAE disrupts the dynamic assembly and disassembly of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death). creative-biolabs.comresearchgate.net The mechanism involves MMAE binding to tubulin heterodimers, which prevents their incorporation into microtubules and can also lead to the disassembly of existing microtubules. nih.govnih.gov
| Payload | Mechanism of Action | Cellular Effect |
|---|---|---|
| Monomethyl Auristatin E (MMAE) | Inhibition of tubulin polymerization | Cell cycle arrest and apoptosis |
Chemical Synthesis Pathways for Ac-Lys-Val-Cit-PABC-MMAE Formate (B1220265)
The synthesis of this complex molecule is a multi-step process that involves the sequential assembly of its various components. The formic acid in the compound name indicates that it is present as a formate salt, which is a common counterion for amine-containing compounds and is often a result of the purification process using formic acid. nih.gov
Peptide Synthesis of the Ac-Lys-Val-Cit Segment
The synthesis of the Ac-Lys-Val-Cit peptide segment is typically achieved using standard solid-phase or solution-phase peptide synthesis techniques. A common strategy involves the sequential coupling of the amino acids, starting from the C-terminus (citrulline) and proceeding to the N-terminus (acetylated lysine).
One reported method for a similar Val-Cit linker synthesis involved starting with L-citrulline and incorporating the PABC spacer via a HATU coupling reaction, followed by the formation of the dipeptide. nih.gov This approach was noted to be high-yielding and avoided undesirable epimerization at the citrulline stereocenter. nih.gov The synthesis would then proceed with the coupling of Fmoc-protected valine, followed by deprotection and coupling of acetylated lysine. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), is crucial to prevent unwanted side reactions during the coupling steps. After the peptide chain is assembled, it is cleaved from the solid support (if used) and deprotected to yield the final Ac-Lys-Val-Cit segment, ready for conjugation to the PABC-MMAE moiety.
Conjugation to Monomethyl Auristatin E (MMAE)
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10. biochempeg.com It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. biochempeg.commedchemexpress.com In the context of Ac-Lys-Val-Cit-PABC-MMAE formate, the MMAE molecule is covalently attached to the PABC spacer. medchemexpress.comglpbio.com
Formation of the Formate Salt
The final step in the preparation of the specified compound is the formation of the formate salt. biocat.commedchemexpress.com This involves treating the Ac-Lys-Val-Cit-PABC-MMAE conjugate with formic acid. medchemexpress.com The resulting formate salt form can influence several physicochemical properties of the compound, such as its solubility, stability, and ease of handling during formulation and manufacturing processes. ambiopharm.com
While trifluoroacetate (B77799) (TFA) salts are commonly produced during the purification of synthetic peptides and related conjugates via reverse-phase high-performance liquid chromatography (RP-HPLC), acetate (B1210297) or other salt forms are often preferred for pharmaceutical development. ambiopharm.com The choice of the counter-ion can impact the final product's characteristics, including its lyophilized form and potential immunogenicity. ambiopharm.com The formation of the formate salt of Ac-Lys-Val-Cit-PABC-MMAE is a deliberate step to ensure the compound has desirable properties for its intended application in research and development. biocat.commedchemexpress.comchemscene.com
Methodologies for Derivatization and Analog Development in Research
The Ac-Lys-Val-Cit-PABC-MMAE platform serves as a versatile scaffold for the development of novel analogs and derivatives in research. nih.govresearchgate.net These modifications are aimed at optimizing various properties of the drug-linker conjugate, such as its stability, efficacy, and target specificity. nih.govresearchgate.net
One area of research focuses on modifying the peptide sequence (Ac-Lys-Val-Cit) to alter its cleavage characteristics by different proteases. nih.gov For instance, replacing the valine-citrulline (Val-Cit) dipeptide with other sequences like valine-alanine (Val-Ala) has been explored to modulate the rate of payload release. nih.gov Another approach involves modifying the PABC spacer to enhance its stability or alter its release kinetics. researchgate.net
Furthermore, the MMAE payload itself can be derivatized to improve its potency or to overcome mechanisms of drug resistance. nih.govresearchgate.netmdpi.com Research in this area includes the synthesis of more hydrophilic auristatin derivatives to potentially reduce aggregation of the final ADC. mdpi.com Additionally, click chemistry has been employed to conjugate ligands to the linker, allowing for the creation of targeted drug conjugates with diverse applications. researchgate.netmedchemexpress.com The development of such analogs is crucial for advancing the field of targeted cancer therapies and exploring new therapeutic possibilities. nih.govnih.govresearchgate.net
Interactive Data Table: Components of Ac-Lys-Val-Cit-PABC-MMAE Formate
| Component | Type | Function | Key Feature |
| Ac-Lys-Val-Cit | Peptide Sequence | Enzyme-cleavable trigger | Specifically cleaved by cathepsin B |
| PABC | Self-Immolative Spacer | Links peptide to drug and facilitates release | Undergoes 1,6-elimination |
| MMAE | Cytotoxic Payload | Induces cancer cell death | Potent tubulin polymerization inhibitor |
| Formate | Salt Form | Influences physicochemical properties | Counter-ion to the basic drug conjugate |
Interactive Data Table: Research Modifications of the Ac-Lys-Val-Cit-PABC-MMAE Scaffold
| Modification Area | Example Modification | Research Goal | Reference |
| Peptide Sequence | Valine-Alanine (Val-Ala) substitution | Modulate payload release rate | nih.gov |
| PABC Spacer | Zwitterionic benzyl (B1604629) α-ammonium carbamate (B1207046) (BAC) | Improve labeling efficiency and reduce aggregation | researchgate.net |
| MMAE Payload | Hydrophilic auristatin derivatives | Enhance potency and reduce ADC aggregation | mdpi.com |
| Conjugation Chemistry | Click Chemistry | Enable versatile ligand attachment | medchemexpress.com |
Mechanistic Investigations of Ac Lys Val Cit Pabc Mmae Formate in Biological Systems
Enzymatic Cleavage Kinetics and Substrate Specificity of the Valine-Citrulline Linker
The valine-citrulline (Val-Cit) dipeptide linker is a critical component of many ADCs, designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes within the target cell. sygnaturediscovery.com
Cathepsin-Mediated Hydrolysis: Primary Enzymes and Selectivity Studies
The primary enzyme responsible for the cleavage of the Val-Cit linker is Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells. This enzyme recognizes and cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.gov While initially thought to be the sole enzyme responsible, further studies, including gene knockout experiments, have revealed that other lysosomal cysteine proteases such as cathepsin S, L, and F can also cleave the Val-Cit linker. nih.gov This redundancy suggests that resistance to ADCs based on the lack of a single protease is unlikely. aacrjournals.org
The selectivity of this cleavage is a key feature. In the systemic circulation, the near-neutral pH and the presence of protease inhibitors render the linker stable. However, upon internalization into the lysosome of a target cell, the acidic environment and high concentration of active cathepsins lead to rapid and efficient cleavage. Studies have shown that the cleavage rate is largely independent of the specific antibody carrier or the location of the drug conjugation on the antibody, suggesting that the cleavage sites are readily accessible to the enzymes. acs.org
Role of the PABC Spacer in Traceless Payload Release
The p-aminobenzyl carbamate (PABC) spacer plays a crucial role in the subsequent release of the unmodified cytotoxic payload, monomethyl auristatin E (MMAE). unimi.it Following the enzymatic cleavage of the Val-Cit linker, a self-immolative cascade is initiated. unimi.itresearchgate.net The cleavage exposes an aniline (B41778) nitrogen on the PABC, which triggers a rapid 1,6-elimination reaction. unimi.it This process results in the formation of an unstable aza-quinone methide intermediate and the release of carbon dioxide, ultimately liberating the active MMAE drug. unimi.it This "traceless" release mechanism is highly efficient and ensures that the potent cytotoxic agent is delivered to its intracellular target in its most active form.
Molecular Mechanism of Action of Released MMAE: Tubulin Polymerization Inhibition
Once liberated into the cytoplasm, monomethyl auristatin E (MMAE) exerts its potent cytotoxic effect by disrupting the microtubule network within the cell. researchgate.netdntb.gov.uaiaea.org MMAE is a synthetic analog of the natural product dolastatin 10 and functions as a potent inhibitor of tubulin polymerization. nih.govmedchemexpress.com
MMAE binds to tubulin dimers at the vinca (B1221190) alkaloid binding site, preventing their assembly into microtubules. researchgate.netnih.gov The high-resolution crystal structure of MMAE in complex with tubulin reveals specific interactions that are crucial for its high affinity and potency. nih.gov The N-terminal methylated valine of MMAE forms a hydrogen bond with Asp179 on the β-tubulin subunit. nih.gov The molecule extends towards the nucleotide-binding site, making extensive contacts with the H6-H7 loop and H7 helix of β-tubulin. nih.gov This binding induces a curved conformation in the tubulin dimers, which inhibits their incorporation into the growing microtubule. researchgate.netnih.gov
The disruption of microtubule dynamics has profound consequences for the cell. It leads to the collapse of the microtubule network, which is essential for various cellular processes, including cell division. researchgate.netiaea.org The inhibition of microtubule polymerization by MMAE ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death). researchgate.net
Stability Profiling and Characterization of Ac Lys Val Cit Pabc Mmae Formate Conjugates
Impact of Linker Design on Conjugate Stability in Preclinical Models
The instability of the standard Val-Cit linker in rodent models has driven significant research into linker modifications to improve stability without compromising efficacy.
N-terminal Modification: Adding an amino acid, such as glutamic acid, to the N-terminus of the valine residue (creating an EVCit linker) has been shown to dramatically enhance stability in mouse plasma. nih.govresearchgate.net This modification protects the linker from cleavage by Ces1c while preserving its susceptibility to intracellular cathepsin B. nih.gov An ADC with an EVCit linker demonstrated virtually no cleavage after 14 days in mouse plasma, a stark contrast to the >95% degradation of the conventional VCit ADC. researchgate.net
Conjugation Site: The stability of the conjugate is not solely dependent on the linker itself but also on the site of attachment to the antibody. acs.org Linkers conjugated at more sterically protected or less solvent-exposed sites on the antibody tend to exhibit greater stability in plasma. researchgate.netacs.org
Novel Linker Architectures: Innovative designs are being explored to overcome the limitations of traditional linear linkers. "Exolinkers" reposition the cleavable peptide to a different part of the linker structure, which can increase hydrophilicity and shield it from enzymatic degradation. acs.orgchemexpress.com Another approach involves "tandem-cleavage linkers" that require two distinct enzymatic actions for payload release, significantly improving circulatory stability. acs.orgacs.org
Assessment of Conjugate Homogeneity and Drug-to-Antibody Ratio (DAR) in Research Materials
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly influences both potency and pharmacokinetics. ymc.eu A low DAR may result in insufficient efficacy, while a high DAR can negatively affect stability and clearance. ymc.eu
The conjugation of Ac-Lys-Val-Cit-PABC-MMAE typically occurs through stochastic attachment to lysine (B10760008) residues or cysteine residues on the antibody, resulting in a heterogeneous mixture of molecules with varying numbers of attached drugs. nih.gov This heterogeneity presents a significant characterization challenge.
The primary methods for assessing DAR and homogeneity are HIC-HPLC and mass spectrometry, as detailed in section 4.1.1.
HIC-HPLC is considered the gold standard for visualizing drug-load heterogeneity, separating the product into populations of DAR0, DAR2, DAR4, and so on. cellmosaic.comlcms.cz
Mass Spectrometry provides the average DAR and the relative abundance of each DAR species in the mixture. nih.govchromatographytoday.com
UV-Vis Spectrophotometry offers a simpler, though less detailed, method to calculate the average DAR by measuring the absorbance of the ADC solution at two different wavelengths (typically 280 nm for the antibody and another for the drug's chromophore). nih.govproteogenix.science However, this technique cannot resolve the different DAR species and thus provides no information on homogeneity. proteogenix.science
Preclinical Research Applications and Biological Evaluations
In Vitro Cellular Responses to Ac-Lys-Val-Cit-PABC-MMAE Conjugates
The in vitro evaluation of Ac-Lys-Val-Cit-PABC-MMAE, often abbreviated as vc-MMAE when conjugated to an antibody, is crucial for understanding its fundamental mechanism of action at the cellular level.
Cell Line-Based Studies on Cellular Cycle Perturbation
Once internalized by a target cell and the linker is cleaved, the active component, monomethyl auristatin E (MMAE), is released. europeanreview.org MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics, a critical process for cell division. nih.govresearchgate.net This disruption leads to a halt in the cell cycle, specifically at the G2/M phase. nih.govresearchgate.net Studies have demonstrated that treatment of cancer cell lines with ADCs containing the vc-MMAE payload results in a significant accumulation of cells in this phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis. nih.govnih.gov
For instance, in a study using Erbitux-vc-PAB-MMAE on human lung cancer A549 cells, the conjugate was effective in inhibiting cell proliferation and arresting the cell cycle at the G2/M phase. nih.gov Similarly, another study showed that both MMAE and a phosphorylated derivative, MMAEp, caused cell cycle arrest at the G2/M phase in PC-3 and C4-2B prostate cancer cells. researchgate.net This G2/M arrest is a hallmark of microtubule-disrupting agents and is a primary mechanism by which vc-MMAE-containing ADCs exert their cytotoxic effects. researchgate.netnih.gov
Assays for Microtubule Dynamics Disruption
The core mechanism of MMAE, the cytotoxic payload of Ac-Lys-Val-Cit-PABC-MMAE, is the disruption of microtubule dynamics. nih.govnih.gov Microtubules are essential cytoskeletal polymers involved in numerous cellular functions, including cell division, motility, and intracellular transport. nih.gov MMAE functions by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. nih.govmedchemexpress.com This prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis. researchgate.net
In vitro assays have been instrumental in characterizing this effect. Studies have shown that MMAE binds to soluble tubulin heterodimers and can also bind along the length of pre-assembled microtubules, introducing structural defects and suppressing their dynamic instability. nih.govresearchgate.net This leads to the disruption of the microtubule network within the cell. nih.gov The interaction of MMAE with tubulin is potent, and it has been structurally characterized, revealing that it binds at the vinca (B1221190) domain of tubulin. nih.gov This detailed understanding of its interaction with microtubules provides a clear rationale for its powerful anti-cancer activity. nih.govnih.gov
Comparative Analysis of Different Conjugate Designs in Cellular Models
The effectiveness of an ADC is not solely dependent on the payload but also on the design of the entire conjugate, including the antibody, the linker, and the drug-to-antibody ratio (DAR). nih.govnih.gov Preclinical studies have compared different ADC designs incorporating the vc-MMAE system to optimize their therapeutic potential.
One area of investigation is the linker. The valine-citrulline (vc) linker is designed to be stable in the bloodstream but cleavable by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells. europeanreview.orgherbmedpharmacol.commdpi.com This ensures that the potent MMAE payload is released preferentially at the tumor site, minimizing off-target toxicity. mdpi.com Comparative studies have explored other linker technologies, including non-cleavable linkers. While non-cleavable linkers can offer greater stability, the vc-linker's ability to release the membrane-permeable MMAE allows for a "bystander effect," where the released drug can kill neighboring antigen-negative cancer cells. nih.govmdpi.com
The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody, is another critical parameter. nih.gov A higher DAR can increase potency but may also lead to increased hydrophobicity, which can affect the ADC's stability and pharmacokinetics. nih.gov Research has shown that an average DAR of approximately 3-4 is often optimal for vc-MMAE ADCs. nih.gov For example, a comparison of trastuzumab-MC-VC-PAB-MMAE with a DAR of 1.9 versus 4 showed differences in stability, with the lower DAR conjugate being slightly more stable. nih.gov
Furthermore, the choice of antibody and its target antigen is paramount for the success of an ADC. europeanreview.org Studies have evaluated vc-MMAE conjugated to various antibodies targeting different cancer-specific antigens. For instance, the efficacy of an anti-HER2 antibody conjugated to vc-MMAE (Trastuzumab-vc-MMAE) has been demonstrated in HER2-overexpressing cell lines, showing significantly improved cytotoxicity compared to the unconjugated antibody. europeanreview.orgcreative-biolabs.com
| Conjugate | Cell Line | Target Antigen | IC50 Value | Reference |
|---|---|---|---|---|
| Erbitux-vc-PAB-MMAE | A549 (Lung Cancer) | EGFR | Not specified, but effective inhibition | nih.gov |
| vc-MMAE construct | SKBR3 (Breast Cancer) | HER2 | 410.54 ± 4.9 nM | herbmedpharmacol.com |
| vc-MMAE construct | HEK293 (Embryonic Kidney) | Not applicable | 482.86 ± 6.4 nM | herbmedpharmacol.com |
| Trastuzumab-vc-MMAE | HER2-overexpressing cell lines | HER2 | ~3 µg/ml (~10-fold more potent than naked antibody) | creative-biolabs.com |
| Oba01 (zaptuzumab-PY-VC-MMAE) | Mia PaCa-2 (Pancreatic) | DR5 | 4.79 ± 1.43 nM | nih.gov |
| Oba01 (zaptuzumab-PY-VC-MMAE) | PANC-1 (Pancreatic) | DR5 | 347.55 ± 150.54 nM | nih.gov |
Evaluation of Ac-Lys-Val-Cit-PABC-MMAE Conjugate Behavior in Preclinical Animal Models
Following in vitro characterization, the evaluation of Ac-Lys-Val-Cit-PABC-MMAE conjugates in preclinical animal models is a critical step to understand their behavior in a complex biological system.
Characterization of Distribution and Elimination in Model Organisms
Pharmacokinetic (PK) studies in animal models, such as mice and monkeys, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of vc-MMAE ADCs. semanticscholar.orgnih.gov These studies typically measure the concentrations of three key analytes: the antibody-conjugated MMAE (acMMAE), the total antibody, and the unconjugated (free) MMAE. doaj.org
Research has shown that the pharmacokinetic profiles of different vc-MMAE ADCs are remarkably similar, especially at comparable doses. nih.gov Following intravenous administration, the concentration of acMMAE and total antibody generally declines over time in a manner consistent with monoclonal antibody therapeutics. semanticscholar.orgresearchgate.net The concentration of free MMAE in plasma is typically much lower than that of the conjugated drug. nih.gov There is often a delay in the time to reach the maximum concentration (Tmax) of unconjugated MMAE, which is consistent with its gradual release from the ADC. nih.gov
Distribution studies have shown that vc-MMAE ADCs can effectively be delivered to tumor tissues. nih.gov For example, in a mouse xenograft model with human lung cancer, Erbitux-vc-PAB-MMAE was shown to be accurately delivered to the tumor. nih.gov The physicochemical properties of the ADC, such as hydrophobicity influenced by the DAR, can impact its distribution and clearance. nih.gov More hydrophobic conjugates may have greater clearance by the reticuloendothelial system. nih.gov
| ADC Analyte | Key Finding | Model Organism | Reference |
|---|---|---|---|
| acMMAE | PK profiles are largely comparable across different vc-MMAE ADCs. | Humans (pooled from 8 studies) | nih.govresearchgate.net |
| Unconjugated MMAE | Plasma concentrations are low relative to acMMAE and total antibody. | Humans (pooled from 8 studies) | nih.gov |
| Unconjugated MMAE | Median Tmax is approximately 2-3 days post-infusion. | Humans (pooled from 8 studies) | nih.gov |
| Total ADC | Intratumoral administration significantly increased tumor exposure compared to IV or SC. | Mice (NCI-N87 xenografts) | semanticscholar.org |
| MMAE-based ADCs | Dose-normalized PK profiles were generalizable across distinct vc-MMAE ADCs. | Mice, Rats, Monkeys, Humans (PBPK model) | nih.gov |
Histopathological and Biomarker Analysis in Research Studies
Histopathological analysis of tissues from animal models treated with vc-MMAE ADCs provides valuable information on the therapeutic efficacy and potential off-target effects of the conjugate. In tumor-bearing models, histological examination can confirm tumor growth inhibition and increased apoptosis in cancer cells. nih.gov
Advanced Research Techniques and Methodologies
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is indispensable for the comprehensive characterization of the Ac-Lys-Val-Cit-PABC-MMAE conjugate and the final ADC. These methods provide detailed information on molecular structure, purity, and the consistency of the drug-to-antibody ratio (DAR).
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H and 13C NMR, is a powerful tool for the structural elucidation of the drug-linker construct and its synthetic intermediates. rsc.org It provides precise information about the chemical environment of atoms, confirming the successful synthesis and connectivity of the peptide sequence (Ac-Lys-Val-Cit), the PABC spacer, and the MMAE payload. rsc.orgthermofisher.com While obtaining high-resolution NMR data on a large, heterogeneous ADC is challenging, it is fundamental for characterizing the smaller drug-linker molecule before conjugation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is critical for confirming the molecular weight of the drug-linker and the final ADC. herbmedpharmacol.comnih.govnih.gov Electrospray ionization (ESI) is a common technique used for these analyses. herbmedpharmacol.comnih.gov For the intact ADC, MS can help determine the distribution of different drug-loaded species. thermofisher.comresearchgate.net Analysis of ADC fragments after enzymatic digestion can confirm the location of conjugation. thermofisher.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. rsc.org Reversed-phase HPLC (RP-HPLC) is widely used to separate the drug-linker from impurities and to analyze the stability of the conjugate. herbmedpharmacol.comexplorationpub.com
Size-Exclusion Chromatography (SEC): SEC-HPLC is employed to assess the aggregation of the final ADC, a critical quality attribute. researchgate.netexplorationpub.com It separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Hydrophobic Interaction Chromatography (HIC): HIC-HPLC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of drug loads in cysteine-conjugated ADCs. researchgate.netoup.comresearchgate.net The method separates ADC species based on the number of conjugated drug-linker payloads, as each addition increases the molecule's hydrophobicity. researchgate.net
The following table summarizes the application of these methods in the analysis of ADCs containing the Val-Cit-PABC-MMAE linker.
| Technique | Purpose | Key Findings / Parameters Measured | References |
| LC-MS | Structural Confirmation, Purity Analysis | Molecular weight verification of drug-linker and ADC, identification of drug-load distribution. | thermofisher.comherbmedpharmacol.comresearchgate.netnih.gov |
| NMR | Structural Elucidation | Confirmation of the chemical structure of the drug-linker and its synthetic precursors. | rsc.orgthermofisher.com |
| RP-HPLC | Purity Assessment, Stability Analysis | Quantifies purity of the drug-linker conjugate and monitors degradation or release of the payload. | herbmedpharmacol.comexplorationpub.com |
| HIC-HPLC | DAR Determination | Separates and quantifies antibody species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). | researchgate.netoup.comresearchgate.net |
| SEC-HPLC | Aggregation Analysis | Measures the percentage of monomeric, dimeric, and aggregated ADC forms. | researchgate.netexplorationpub.com |
Biophysical Techniques for Studying Ligand-Receptor Interactions in Conjugates
Understanding the binding kinetics and thermodynamics of an ADC to its target receptor on cancer cells is paramount for predicting its efficacy. Biophysical techniques provide quantitative data on these interactions, revealing how conjugation with Ac-Lys-Val-Cit-PABC-MMAE affects the antibody's binding properties.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. mdpi.comnih.govebi.ac.uk A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govebi.ac.uk This information helps to understand the driving forces behind the ligand-receptor interaction.
Other Techniques: Methods like Bio-Layer Interferometry (BLI) and cell-based binding assays are also employed to characterize ligand-receptor interactions, often complementing the data obtained from SPR and ITC. nih.govresearchgate.net
This table outlines the parameters derived from key biophysical techniques.
| Technique | Parameters Measured | Significance in ADC Research | References |
| Surface Plasmon Resonance (SPR) | ka (association rate), kd (dissociation rate), KD (affinity) | Quantifies how strongly and how quickly the ADC binds to and dissociates from its target. Assesses the impact of the drug-linker on antibody binding function. | creative-proteomics.comnih.govgoogle.com |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Provides a complete thermodynamic signature of the binding event, revealing the forces driving the interaction. | mdpi.comnih.govebi.ac.uk |
Computational Chemistry and Molecular Modeling for Design Optimization
Computational approaches are increasingly integrated into the ADC development pipeline to rationalize experimental findings and guide the design of more effective conjugates.
Molecular Modeling: 3D models of the ADC can provide insights into how the attached drug-linker might affect the antibody's structure and its interaction with the target antigen. Modeling can help predict potential steric clashes or conformational changes resulting from conjugation at different sites. nih.gov
Linker Stability and Release: Computational studies can investigate the molecular basis of linker stability and cleavage. nih.govaacrjournals.org For instance, modeling the interaction between the Val-Cit-PABC linker and lysosomal proteases like Cathepsin B can help optimize the linker sequence for efficient payload release inside the target cell. researchgate.netaacrjournals.org Conversely, modeling interactions with enzymes responsible for premature cleavage in circulation, such as carboxylesterases in certain species, can guide the design of linkers with improved plasma stability. researchgate.netnih.govaacrjournals.org
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov For ADCs, these models can integrate data on the antibody, linker, and payload to predict the pharmacokinetic profiles of different analytes (e.g., total antibody, conjugated antibody, and released payload) and help translate findings from preclinical species to humans. nih.gov
The synergy of these advanced analytical, biophysical, and computational methods provides a robust framework for the thorough characterization and strategic optimization of ADCs containing the Ac-Lys-Val-Cit-PABC-MMAE formic acid conjugate, facilitating the development of safer and more potent cancer therapeutics.
Future Research Directions and Translational Perspectives for Ac Lys Val Cit Pabc Mmae Formate
Innovations in Linker Chemistry for Enhanced Stability and Targeted Release
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's success, influencing its stability, efficacy, and safety. abzena.com The Val-Cit (valine-citrulline) component of the Ac-Lys-Val-Cit-PABC-MMAE formic acid linker is a cathepsin B-cleavable dipeptide, designed to release the MMAE payload within the lysosomal compartment of target cancer cells. nih.govnih.gov
Future research in linker chemistry is focused on several key areas to improve upon current designs:
Enhanced Stability: While the Val-Cit linker offers tumor-selective cleavage, premature release of the payload in systemic circulation can lead to off-target toxicity. abzena.com Innovations are aimed at developing linkers with even greater plasma stability. This includes exploring alternative peptide sequences that are more resistant to circulating proteases but remain highly susceptible to lysosomal enzymes. nih.gov For instance, research has shown that modifying the peptide sequence, such as using valine-alanine (Val-Ala), can improve hydrophilicity and stability compared to Val-Cit. nih.gov
Novel Cleavage Mechanisms: Researchers are investigating linkers that respond to a wider range of tumor-specific stimuli beyond proteases. This includes linkers sensitive to the acidic tumor microenvironment, hypoxic conditions, or specific enzymes overexpressed in cancer cells, such as β-glucuronidase and β-galactosidase. nih.govprecisepeg.com Dual-trigger linkers that require two distinct signals for cleavage are also being developed to further enhance tumor specificity. precisepeg.com
Hydrophilicity and Solubility: The hydrophobicity of the linker-payload combination can impact the ADC's pharmacokinetic properties and propensity for aggregation. sygnaturediscovery.com Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can improve solubility, reduce aggregation, and enhance tumor penetration. precisepeg.com
| Linker Innovation | Potential Advantage for Ac-Lys-Val-Cit-PABC-MMAE Formate (B1220265) Conjugates |
| Alternative Peptide Sequences (e.g., Val-Ala) | Improved plasma stability and reduced off-target toxicity. nih.gov |
| pH-Sensitive Linkers | Enhanced payload release in the acidic tumor microenvironment. precisepeg.com |
| Enzyme-Specific Linkers (e.g., β-glucuronidase cleavable) | Broader applicability in tumors with different enzyme profiles. nih.gov |
| PEGylation | Increased solubility, reduced aggregation, and improved pharmacokinetics. precisepeg.com |
Exploration of Novel Conjugation Platforms Beyond Traditional Antibodies
While monoclonal antibodies (mAbs) are the cornerstone of current ADC technology, research is expanding to include a variety of other targeting moieties. nih.govmdpi.com The goal is to improve tumor penetration, modulate immune responses, and access a wider range of targets. novel-conjugates.com
Future platforms that could be conjugated with the this compound acid linker-payload include:
Antibody Fragments: Smaller antibody fragments, such as Fabs and scFvs, offer the potential for better penetration into solid tumors due to their smaller size. adcreview.com However, their shorter half-life in circulation presents a challenge that needs to be addressed through protein engineering or formulation strategies.
Bispecific Antibodies: These antibodies can target two different antigens simultaneously, potentially leading to increased tumor cell killing, broader patient population coverage, or the ability to engage immune cells. nih.govnovel-conjugates.com
Peptide Drug Conjugates (PDCs): Peptides offer advantages in terms of smaller size, leading to enhanced tumor penetration and lower manufacturing costs. novel-conjugates.com
Oligonucleotide Conjugates: The conjugation of antisense oligonucleotides or siRNAs allows for the targeted silencing of genes that drive cancer growth or drug resistance. nih.govnovel-conjugates.com
Nanoparticle-Based Conjugates: Antibody-nanoparticle conjugates (ANCs) can carry a higher payload of the drug and offer opportunities for controlled release. frontiersin.org
| Conjugation Platform | Key Advantage |
| Antibody Fragments (Fabs, scFvs) | Improved tumor penetration. adcreview.com |
| Bispecific Antibodies | Enhanced targeting and potential for immune cell engagement. nih.govnovel-conjugates.com |
| Peptide Drug Conjugates (PDCs) | Enhanced tumor penetration and lower cost. novel-conjugates.com |
| Oligonucleotide Conjugates | Gene silencing capabilities. nih.govnovel-conjugates.com |
| Antibody-Nanoparticle Conjugates (ANCs) | Higher drug payload and controlled release. frontiersin.org |
Advancements in Analytical Characterization for Complex Bioconjugates
The inherent complexity and heterogeneity of ADCs present significant analytical challenges. nih.govadcreview.com Robust analytical methods are crucial throughout the development process to ensure product quality, consistency, and to understand the in vivo behavior of the conjugate. nih.govresearchgate.net
For a complex molecule like an ADC containing this compound acid, several analytical attributes are critical:
Drug-to-Antibody Ratio (DAR): The DAR is a key quality attribute that influences both the efficacy and toxicity of an ADC. adcreview.com Techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) are used to determine the average DAR and the distribution of different drug-loaded species.
Conjugation Site Analysis: Identifying the specific sites on the antibody where the drug-linker is attached is essential for ensuring product consistency. adcreview.com Peptide mapping followed by mass spectrometry is a common method for this analysis. nih.gov
Stability and Degradation: It is crucial to monitor the stability of the ADC under various conditions and to identify any degradation products, such as payload deconjugation. adcreview.comacs.org
Future advancements in analytical techniques are focused on providing more detailed and higher-throughput characterization:
Two-Dimensional Liquid Chromatography (2D-LC): This technique offers enhanced resolving power compared to traditional one-dimensional LC, allowing for better separation of the complex mixture of species present in an ADC preparation. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements that enable the confident identification of the intact ADC, its fragments, and any modifications or degradation products. acs.org
Computational Modeling and AI: Artificial intelligence and machine learning are being increasingly used to predict the properties and behavior of ADCs, which can help to guide their design and optimization. abzena.comfrontiersin.org
| Analytical Technique | Application in ADC Characterization |
| Hydrophobic Interaction Chromatography (HIC) | Determination of drug-to-antibody ratio (DAR). |
| Mass Spectrometry (MS) | DAR determination, conjugation site analysis, stability monitoring. acs.org |
| Two-Dimensional Liquid Chromatography (2D-LC) | High-resolution separation of ADC species. nih.gov |
| Computational Modeling | Prediction of ADC properties and behavior. abzena.comfrontiersin.org |
Development of Predictive Preclinical Models for Compound Behavior
The translation of preclinical findings to clinical success remains a significant challenge in ADC development. nih.govnih.gov Standard preclinical models, such as cell line-derived xenografts (CDX), may not fully recapitulate the complexity of human tumors. nih.gov
To better predict the clinical performance of ADCs containing this compound acid, more sophisticated preclinical models are being developed:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are believed to better represent the heterogeneity and microenvironment of human tumors. youtube.com
Organoid Models: Three-dimensional organoid cultures derived from patient tumors can provide a more physiologically relevant in vitro system for screening ADCs and studying their mechanisms of action. nih.gov
Humanized Mouse Models: These models, which have a reconstituted human immune system, are valuable for evaluating the immunogenicity and immune-mediated effects of ADCs.
Advanced Imaging Techniques: Non-invasive imaging modalities, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), can be used to track the biodistribution and tumor uptake of radiolabeled ADCs in real-time, providing valuable pharmacokinetic and pharmacodynamic information. nih.gov
The integration of data from these advanced preclinical models with sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling will be crucial for optimizing the design of ADCs and for predicting their clinical efficacy and safety. nih.govwuxiapptec.com
Q & A
Q. How can researchers systematically compare the bystander killing effects of this compound with other auristatin-based linkers in heterogeneous tumor models?
- Answer : Co-culture systems with antigen-positive and antigen-negative cells quantify bystander efficacy via flow cytometry (apoptosis markers) or live-cell imaging. In vivo, dual-flank tumor models (mixed antigen expression) assess regional and systemic bystander activity. Metabolomic profiling identifies MMAE diffusion patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
